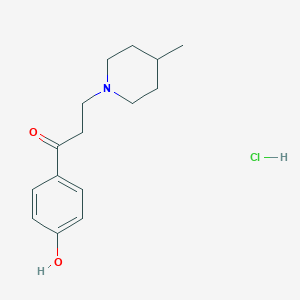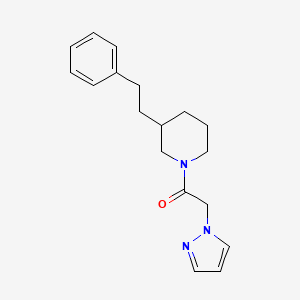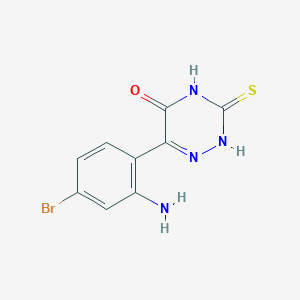
1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a hydroxyphenyl group and a methylpiperidinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydroxyphenyl intermediate: This step involves the reaction of a suitable phenol derivative with a halogenated compound under basic conditions to form the hydroxyphenyl intermediate.
Introduction of the piperidinyl group: The hydroxyphenyl intermediate is then reacted with a piperidine derivative in the presence of a suitable catalyst to introduce the piperidinyl group.
Formation of the final product: The resulting compound is then subjected to further reactions, such as reduction or substitution, to obtain the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are typically optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents for substitution reactions include halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride can be compared with other similar compounds, such as:
1-(4-Hydroxyphenyl)-3-(4-ethylpiperidin-1-yl)propan-1-one: Similar structure but with an ethyl group instead of a methyl group.
1-(4-Hydroxyphenyl)-3-(4-methylpiperidin-1-yl)butan-1-one: Similar structure but with a butanone group instead of a propanone group.
The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(4-hydroxyphenyl)-3-(4-methylpiperidin-1-yl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2.ClH/c1-12-6-9-16(10-7-12)11-8-15(18)13-2-4-14(17)5-3-13;/h2-5,12,17H,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRXUKGHNKYHPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCC(=O)C2=CC=C(C=C2)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-(1-methylpyrrolidin-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine](/img/structure/B5988275.png)
![N-benzyl-1-{3-chloro-4-[(2-chlorobenzyl)oxy]-5-ethoxyphenyl}methanamine hydrochloride](/img/structure/B5988281.png)

![3-(4-chlorophenyl)-7-isopropylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5988291.png)
![7-CYCLOPROPYL-2-SULFANYL-1-(TETRAHYDRO-2-FURANYLMETHYL)-5-(TRIFLUOROMETHYL)PYRIDO[2,3-D]PYRIMIDIN-4(1H)-ONE](/img/structure/B5988297.png)
![N'-[(3-Indolyl)methylene]-2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]acetohydrazide](/img/structure/B5988301.png)
![2-METHOXY-4-[(1E)-1-({4-[(4-METHYLPHENYL)METHYL]PIPERAZIN-1-YL}IMINO)ETHYL]PHENOL](/img/structure/B5988307.png)
![2-(1-(4-methoxy-3-methylbenzyl)-4-{[2-(3-methylphenyl)-5-pyrimidinyl]methyl}-2-piperazinyl)ethanol](/img/structure/B5988313.png)
![N-(4-bromo-2-fluorophenyl)-2-[(2,4,6-trimethylphenyl)sulfonylamino]acetamide](/img/structure/B5988326.png)
![N-[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5988338.png)
![3-(1-azepanylcarbonyl)-6,7,8,9-tetrahydro-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B5988343.png)
![N-[(Z)-1H-pyrrol-2-ylmethylideneamino]-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide](/img/structure/B5988350.png)

METHANONE](/img/structure/B5988368.png)
